Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
Description
The compound “Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-” is a synthetic azo dye derivative characterized by a benzamide core substituted with a bis(2-hydroxyethyl)amino group and a 2-chloro-4-nitrophenyl azo moiety. benzamide) and functional groups .
Azo dyes like this are widely used in textiles, plastics, and inks due to their vibrant colors and stability. The presence of the 2-chloro-4-nitrophenyl group enhances lightfastness, while the bis(2-hydroxyethyl)amino group improves solubility in polar solvents, a critical property for industrial applications .
Properties
CAS No. |
68310-06-5 |
|---|---|
Molecular Formula |
C23H22ClN5O5 |
Molecular Weight |
483.9 g/mol |
IUPAC Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C23H22ClN5O5/c24-19-14-18(29(33)34)7-8-20(19)26-27-21-9-6-17(28(10-12-30)11-13-31)15-22(21)25-23(32)16-4-2-1-3-5-16/h1-9,14-15,30-31H,10-13H2,(H,25,32) |
InChI Key |
NGQZKLOOMICCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N(CCO)CCO)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bis(2-hydroxyethyl)amino Functionalized Intermediate
A key intermediate in the synthesis of the target compound is 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde, which introduces the bis(2-hydroxyethyl)amino group on the aromatic ring. According to a Chinese patent (CN102731327A), this intermediate can be synthesized via nucleophilic substitution of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalysis:
-
$$
\text{p-Fluorobenzaldehyde or p-Chlorobenzaldehyde} + \text{Diethanolamine} \xrightarrow[\text{Catalyst}]{100-170^\circ C} 4-[N,N\text{-bis(2-hydroxyethyl)amino}]benzaldehyde
$$ Catalysts: Aluminum chloride, zinc chloride, boron trifluoride etherate, or ferric chloride are effective, with catalyst to substrate mass ratios between 0.01 and 0.1.
Solvents: High boiling solvents such as toluene, xylene, chlorobenzene, dichlorobenzene, methyl isobutyl ketone, or propyl carbinol may be used at solvent-to-substrate mass ratios of 2 to 10.
Reaction Conditions: 12 to 48 hours at 100 to 170 °C.
Post-Reaction Treatment: Acidify to pH 6.5–7.5, extract with organic solvents at 10–100 °C, dry organic layer, distill solvent, and recrystallize product.
Yields and Purity: Yields exceed 60%, with product purity over 99% by HPLC.
| Parameter | Details |
|---|---|
| Starting materials | p-Fluorobenzaldehyde or p-Chlorobenzaldehyde, Diethanolamine |
| Catalyst | AlCl3, ZnCl2, BF3·OEt2, FeCl3 |
| Catalyst/Substrate ratio | 0.01–0.1 (mass ratio) |
| Solvent | Toluene, xylene, chlorobenzene, etc. |
| Solvent/Substrate ratio | 2–10 (mass ratio) |
| Temperature | 100–170 °C |
| Reaction time | 12–48 hours |
| Purity (HPLC) | >99% |
| Yield | >60% |
This method is industrially viable due to its simplicity, mild conditions, and high purity output.
Azo Coupling to Introduce the 2-Chloro-4-Nitrophenyl Azo Group
The azo group is introduced by diazotization of 2-chloro-4-nitroaniline followed by coupling with the bis(2-hydroxyethyl)amino-substituted aromatic intermediate. Although specific detailed procedures for this exact compound are scarce, general azo coupling protocols apply:
Diazotization: 2-Chloro-4-nitroaniline is treated with sodium nitrite in acidic medium at low temperature (0–5 °C) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with the bis(2-hydroxyethyl)amino-substituted phenyl intermediate under controlled pH (usually alkaline to neutral) to form the azo bond.
Purification: The azo compound is isolated by filtration or extraction, followed by recrystallization.
This step is critical to maintain the integrity of the hydroxyethyl groups and avoid side reactions.
Formation of the Benzamide Moiety
The benzamide portion is introduced by amidation of the amino-substituted azo compound with benzoyl chloride or by coupling with benzoyl derivatives:
Method: The amino group on the phenyl ring is reacted with benzoyl chloride in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane or tetrahydrofuran.
Conditions: Reaction is typically carried out at 0–25 °C to avoid decomposition.
Workup: The reaction mixture is washed, dried, and purified by recrystallization.
This step completes the synthesis of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-.
Research Discoveries and Analytical Data
Analytical Characterization
HPLC Analysis: Reverse phase high-performance liquid chromatography (RP-HPLC) methods have been developed for similar benzamide azo compounds using mobile phases of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.
Mass Spectrometry: MS-compatible methods allow for detection and quantification of the compound and its impurities.
Purity: Purity levels above 99% are achievable with the described synthetic routes.
Physicochemical Properties
Molecular Formula: C23H27ClN5O5 (approximate, considering bis(2-hydroxyethyl)amino substitution and azo group).
Molecular Weight: ~497 g/mol (similar azo benzamide compounds).
Solubility: Moderate solubility in organic solvents; partial water solubility due to hydroxyethyl groups.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Bis(2-hydroxyethyl)amino intermediate synthesis | Nucleophilic substitution of p-fluoro/chlorobenzaldehyde with diethanolamine | Catalyst (AlCl3, ZnCl2, BF3·OEt2), 100–170 °C, 12–48 h, solvent (toluene etc.) | 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde, >99% purity, >60% yield |
| 2. Diazotization and azo coupling | Diazotize 2-chloro-4-nitroaniline, couple with intermediate | Acidic diazotization, alkaline coupling conditions | Azo-substituted bis(2-hydroxyethyl)amino phenyl compound |
| 3. Amidation to benzamide | Reaction of amino group with benzoyl chloride | Base (triethylamine), organic solvent, 0–25 °C | Target benzamide azo compound |
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of aromatic amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce aromatic amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Benzamide derivatives, including the compound , have been studied for their potential anticancer properties. Research indicates that modifications to the benzamide structure can enhance its efficacy as a DNA methylation inhibitor. For instance, compounds similar to Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- have been shown to inhibit DNA methyltransferases, which are crucial for cancer cell proliferation .
Case Study:
A study published in 2014 evaluated several benzamide derivatives for their ability to inhibit DNA methylation. The results indicated that specific structural modifications led to increased activity against cancer cell lines, suggesting that this compound could be a lead candidate for further development in cancer therapies .
Biological Studies
2. Biological Activity and Mechanism of Action
The compound has been investigated for its interactions with biological systems. Its structure allows it to engage with various biological targets, potentially influencing cellular signaling pathways.
Research Findings:
Studies have demonstrated that compounds with similar structures can modulate signaling pathways related to apoptosis and cell cycle regulation. This modulation can lead to enhanced therapeutic effects in treating diseases characterized by abnormal cell growth .
Materials Science Applications
3. Dye and Pigment Production
Due to its azo group, Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- can be utilized in the synthesis of dyes and pigments. The azo linkage is known for its vibrant colors and stability, making it suitable for applications in textiles and coatings.
| Application Area | Description |
|---|---|
| Anticancer Research | Inhibits DNA methyltransferases; potential lead compound for cancer therapy |
| Biological Studies | Modulates cellular signaling pathways; influences apoptosis and cell cycle |
| Dye Production | Utilized in synthesizing stable and vibrant dyes for textiles |
Mechanism of Action
The mechanism of action of Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active metabolites that interact with cellular components, leading to various biological effects. The bis(2-hydroxyethyl)amino group may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous azo dyes, focusing on molecular features, physicochemical properties, and applications:
Key Structural and Functional Differences:
Amide Core Variations :
- The target compound’s benzamide group (CONH₂) contrasts with the acetamide (CONHMe) in Disperse Red 167:1 and propanamide in Disperse Red 165. Benzamide derivatives generally exhibit higher thermal stability due to stronger hydrogen bonding .
Substituent Effects: The bis(2-hydroxyethyl)amino group in the target compound increases hydrophilicity compared to the bis(2-(acetyloxy)ethyl)amino groups in Disperse Red 167:1. This difference impacts solubility: hydroxyethyl groups enhance water compatibility, whereas acetyloxy groups favor organic solvents . The absence of a chloro substituent in CAS 29765-00-2 reduces electron-withdrawing effects, leading to a redshift in absorption spectra and lower lightfastness .
Performance in Applications: Disperse Red 167:1 (CAS 79300-13-3) is preferred for polyester due to its acetyloxy groups, which improve fiber adhesion. The target compound’s hydroxyethyl groups may make it suitable for water-based inks . CAS 31030-27-0’s phenoxyethyl substituents provide flexibility in leather dyeing but reduce color intensity compared to benzamide/acetamide derivatives .
Research Findings:
- Azo dyes with chloro and nitro groups (e.g., the target compound, Disperse Red 167:1) show superior UV stability compared to non-halogenated analogs like CAS 29765-00-2 .
Q & A
Q. What are the optimal synthetic routes and purification methods for this benzamide-based azo compound?
The compound is synthesized via azo coupling, involving diazotization of 2-chloro-4-nitroaniline followed by coupling with N-[5-[bis(2-hydroxyethyl)amino]phenyl]acetamide. Key parameters include:
- Temperature control : Maintain 0–5°C during diazotization to prevent premature decomposition of the diazonium salt .
- pH adjustment : Neutral to slightly alkaline conditions (pH 6–8) for efficient coupling .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the pure dye .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological approaches include:
- UV-Vis spectroscopy : λmax in the visible range (500–550 nm) to confirm azo chromophore formation .
- NMR spectroscopy : <sup>1</sup>H NMR to verify hydroxyethyl and acetamide substituents (e.g., δ 3.5–4.0 ppm for ethylene glycol protons) .
- HPLC-MS : To assess purity and detect by-products (e.g., unreacted intermediates) .
Q. What factors influence the compound’s stability under environmental or experimental conditions?
Stability studies should evaluate:
- Photodegradation : Exposure to UV light (e.g., 365 nm) to measure fading kinetics; nitro and chloro groups may accelerate degradation .
- pH sensitivity : Hydrolysis of acetamide or azo bonds under acidic (pH < 3) or alkaline (pH > 10) conditions .
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for azo dyes) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect photostability and dye-polymer interactions?
- Substituent effects : Electron-withdrawing groups (e.g., -NO2, -Cl) enhance lightfastness but may reduce solubility. Comparative studies with analogs (e.g., bromo vs. nitro derivatives) can quantify this .
- Dye-polymer affinity : Molecular dynamics simulations to model hydrogen bonding between hydroxyethyl groups and polyester/cotton fibers. Experimental validation via adsorption isotherms (Langmuir/Freundlich models) .
Q. What mechanistic insights explain the compound’s interactions in biological or environmental systems?
- Toxicity pathways : Aerobic degradation by microbial azoreductases generates aromatic amines (e.g., 2-chloro-4-nitroaniline), which require LC-MS/MS quantification .
- Bioaccumulation potential : LogP calculations (estimated ~3.5) suggest moderate hydrophobicity; in vitro assays using fish liver microsomes can assess metabolic persistence .
Q. How can advanced analytical techniques resolve contradictions in reported data (e.g., CAS registry discrepancies)?
- CAS number conflicts : The compound is listed as CAS 79300-13-3 (Disperse Red 167:1) in regulatory documents but misattributed to CAS 1533–78–4 in tariff records . Cross-referencing with high-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR can confirm structural consistency .
- Regulatory variations : Differences in permitted uses (e.g., textile vs. cosmetic dyes) require compliance checks with regional legislation (e.g., Canada’s Environmental Protection Act vs. U.S. tariff codes ).
Methodological Recommendations
- Experimental design : Use DOE (Design of Experiments) to optimize synthesis yield and environmental stability .
- Data contradiction analysis : Employ multivariate statistics (e.g., PCA) to differentiate batch-to-batch variability from structural degradation .
- Ethical considerations : Adhere to OECD guidelines for ecotoxicology testing to mitigate environmental release risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
